molecular formula C9H11N B14263971 2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene CAS No. 189505-02-0

2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene

Cat. No.: B14263971
CAS No.: 189505-02-0
M. Wt: 133.19 g/mol
InChI Key: SOPXAFRAQHOSJV-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene is a heterocyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene can be achieved through the photolysis and thermolysis of phenyl azide in acetic acid. This process involves the formation of the compound via the intermediacy of phenylnitrene or excited phenyl azide, which is then trapped by acetic acid or phenol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, phenol, and ethanol. The conditions often involve photolysis or thermolysis to initiate the reactions .

Major Products Formed

The major products formed from these reactions include 1H-azepin-2(3H)-one, 2-methylbenzoxazole, and various acetamidophenyl derivatives .

Scientific Research Applications

2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene involves its reactivity with various nucleophiles and electrophiles. The compound can form resonance-stabilized ions, which play a crucial role in its reactions. The molecular targets and pathways involved include interactions with acetic acid and phenol, leading to nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-1-azacyclohepta-2,4,6,7-tetraene is unique due to its specific arrangement of methyl groups and the presence of a nitrogen atom within the ring

Properties

CAS No.

189505-02-0

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-7-4-8(2)6-10-9(3)5-7/h4-5H,1-3H3

InChI Key

SOPXAFRAQHOSJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C=NC(=C1)C)C

Origin of Product

United States

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